molecular formula C5H11N5 B2463837 N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine CAS No. 116822-26-5

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine

Cat. No.: B2463837
CAS No.: 116822-26-5
M. Wt: 141.178
InChI Key: YNEMZPANWCXQLJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in various fields, including medicinal chemistry, material science, and energetic materials. The compound’s structure features a tetrazole ring attached to an ethanamine moiety, with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine typically involves the reaction of 2-(2H-tetrazol-5-yl)ethanamine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.

Scientific Research Applications

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

    Energetic Materials: Due to its high nitrogen content, the compound is explored for use in high-energy materials and explosives.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with applications in energetic materials.

    2,5-Bis-(2H-tetrazol-5-yl)-terephthalic acid: Used in the synthesis of metal-organic frameworks.

    N,N-dimethyl-2-(2-methyl-2H-tetrazol-5-yl)ethanamine: A structurally similar compound with different substituents on the tetrazole ring.

Uniqueness

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-10(2)4-3-5-6-8-9-7-5/h3-4H2,1-2H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMZPANWCXQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901290
Record name NoName_385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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